2-Aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol
Overview
Description
The compound “2-Aminopropan-1-ol; 2-methoxyethanol; propane-1,3-diol” is a combination of three distinct chemical entities: 2-Aminopropan-1-ol, 2-methoxyethanol, and propane-1,3-diol. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
2-Aminopropan-1-ol
2-Aminopropan-1-ol can be synthesized through several methods. One common method involves the reduction of the corresponding esters of the amino acid L-alanine . Another method includes the reduction of amide derivatives of L-alanine . Industrial production often involves the catalytic hydrogenation of an alanine ester .
2-Methoxyethanol
2-Methoxyethanol is typically produced by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . This method is widely used in industrial settings due to its efficiency and cost-effectiveness.
Propane-1,3-diol
Propane-1,3-diol can be produced through the fermentation of glycerol by certain bacterial strains. Another method involves the hydration of acrolein .
Chemical Reactions Analysis
2-Aminopropan-1-ol
2-Aminopropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aminoacetone.
Reduction: It can be reduced to form 2-aminopropanol.
Substitution: It reacts with aryl nitriles to form oxazolines.
2-Methoxyethanol
2-Methoxyethanol is involved in several reactions:
Oxidation: It is converted by alcohol dehydrogenase into methoxyacetic acid.
Substitution: It reacts with various reagents to form different derivatives.
Propane-1,3-diol
Propane-1,3-diol undergoes:
Oxidation: It can be oxidized to form malonic acid.
Reduction: It can be reduced to form 1,3-propanediol.
Substitution: It reacts with halides to form ethers.
Scientific Research Applications
2-Aminopropan-1-ol
2-Aminopropan-1-ol is used in the synthesis of various pharmaceuticals and as a chiral auxiliary in asymmetric synthesis . It is also used in the preparation of unsymmetrical tridentate Schiff base ligands .
2-Methoxyethanol
2-Methoxyethanol is widely used as a solvent in the production of varnishes, dyes, and resins . It is also used in the synthesis of Vaska’s complex and related compounds in organometallic chemistry .
Propane-1,3-diol
Propane-1,3-diol is used in the production of polymers such as polytrimethylene terephthalate. It is also used as a solvent and antifreeze agent .
Mechanism of Action
2-Aminopropan-1-ol
2-Aminopropan-1-ol acts as a chiral auxiliary, facilitating the formation of chiral centers in asymmetric synthesis. It is metabolized to aminoacetone by the enzyme ®-aminopropanol dehydrogenase .
2-Methoxyethanol
2-Methoxyethanol is metabolized to methoxyacetic acid by alcohol dehydrogenase. Methoxyacetic acid is the active metabolite responsible for its toxic effects on bone marrow and testicles .
Propane-1,3-diol
Propane-1,3-diol acts as a precursor in the synthesis of various polymers. It is metabolized to malonic acid through oxidation .
Comparison with Similar Compounds
2-Aminopropan-1-ol
Similar compounds include 2-amino-1-butanol and 2-amino-3-methyl-1-butanol . 2-Aminopropan-1-ol is unique due to its use as a chiral auxiliary in asymmetric synthesis.
2-Methoxyethanol
Similar compounds include ethylene glycol monomethyl ether and ethylene glycol monoethyl ether . 2-Methoxyethanol is unique due to its ability to dissolve a wide variety of chemical compounds.
Propane-1,3-diol
Similar compounds include ethylene glycol and 1,2-propanediol . Propane-1,3-diol is unique due to its use in the production of polytrimethylene terephthalate.
Properties
IUPAC Name |
2-aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.2C3H8O2/c1-3(4)2-5;1-5-3-2-4;4-2-1-3-5/h3,5H,2,4H2,1H3;4H,2-3H2,1H3;4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTJMTQHAYBRLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N.COCCO.C(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77110-54-4 | |
Record name | O-(2-Aminopropyl)-O'-(2-methoxyethyl)polypropylene glycol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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